Guanosine, 8-(2-propen-1-yloxy)-

Description

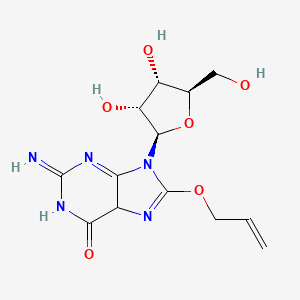

Structure

3D Structure

Properties

Molecular Formula |

C13H17N5O6 |

|---|---|

Molecular Weight |

339.30 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-prop-2-enoxy-5H-purin-6-one |

InChI |

InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5-8,11,19-21H,1,3-4H2,(H2,14,17,22)/t5-,6?,7-,8-,11-/m1/s1 |

InChI Key |

NCAVDJPDJONVSI-AJPXHITESA-N |

Isomeric SMILES |

C=CCOC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C=CCOC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Guanosine, 8 2 Propen 1 Yloxy

Regioselective Functionalization Approaches at the C8 Position of Guanosine (B1672433)

The C8 position of guanosine is a prime target for functionalization due to its accessibility and the unique properties that C8-substituted analogs can confer upon nucleosides and oligonucleotides. A common strategy to achieve regioselective modification at this position is through an initial halogenation, typically bromination, to create a reactive intermediate. 8-Bromoguanosine (B14676) serves as a versatile precursor for a variety of subsequent nucleophilic substitution reactions. nih.gov This approach allows for the introduction of a wide range of functionalities, including amino, alkyl, and aryl groups, by displacing the bromide.

Another powerful method for direct C8 functionalization is the Minisci-type radical reaction. This approach facilitates the direct C-H alkylation of the guanine (B1146940) core, offering a more atom-economical route that may not require pre-functionalization with a halogen.

Strategies for the Introduction of the 2-Propen-1-yloxy (Allyloxy) Moiety

The introduction of the allyloxy group at the C8 position of guanosine is typically achieved through nucleophilic substitution of a suitable leaving group at this position. A prevalent method involves the reaction of 8-bromoguanosine with allyl alcohol in the presence of a base. The base, such as sodium hydride or an organic base, deprotonates the allyl alcohol to form the more nucleophilic alkoxide, which then displaces the bromide at the C8 position.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed. For instance, a Stille or Suzuki coupling reaction could potentially be used to couple an allyloxy-containing stannane (B1208499) or boronic acid derivative, respectively, with 8-bromoguanosine. These methods offer mild reaction conditions and broad functional group tolerance.

Synthesis and Characterization of Protected Guanosine, 8-(2-propen-1-yloxy)- Derivatives for Oligonucleotide Synthesis

For the incorporation of Guanosine, 8-(2-propen-1-yloxy)- into oligonucleotides via standard phosphoramidite (B1245037) chemistry, it is essential to protect the reactive functional groups to prevent unwanted side reactions during the synthesis cycle. biotage.co.jpatdbio.comwikipedia.org The primary functional groups requiring protection are the exocyclic N2-amino group of the guanine base and the 2'- and 5'-hydroxyl groups of the ribose sugar.

A common protecting group for the N2-amino group is the isobutyryl (iBu) group. biosynth.combiosynth.combroadpharm.comscbt.com The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during oligonucleotide synthesis. The 2'-hydroxyl group is often protected with a tert-butyldimethylsilyl (TBDMS) group.

The synthesis of the fully protected monomer would therefore involve a multi-step process:

Introduction of the allyloxy group at the C8 position of guanosine.

Protection of the N2-amino group with isobutyryl chloride or anhydride.

Protection of the 5'-hydroxyl group with DMT-chloride.

Protection of the 2'-hydroxyl group with TBDMS-chloride.

Each step requires careful purification, often by column chromatography, to isolate the desired product. The final protected nucleoside is then characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. nih.govnih.gov

Table 1: Protecting Groups for Guanosine, 8-(2-propen-1-yloxy)- in Oligonucleotide Synthesis

| Functional Group | Protecting Group | Abbreviation |

| 5'-Hydroxyl | Dimethoxytrityl | DMT |

| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS |

| N2-Amino | Isobutyryl | iBu |

Incorporating Guanosine, 8-(2-propen-1-yloxy)- into Oligonucleotides via Phosphoramidite Chemistry

With the fully protected nucleoside in hand, the final step before its use in an automated DNA/RNA synthesizer is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA). The resulting phosphoramidite is the building block for oligonucleotide synthesis. beilstein-journals.orgresearchgate.net

The synthesized phosphoramidite of Guanosine, 8-(2-propen-1-yloxy)- is then used in a standard solid-phase oligonucleotide synthesis cycle. biotage.co.jpatdbio.comwikipedia.org This automated process involves four key steps:

Detritylation: Removal of the 5'-DMT group with a mild acid to expose the 5'-hydroxyl group for the next coupling step.

Coupling: The activated phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

After the desired oligonucleotide sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The deprotection of the allyloxy group, if desired, would require specific conditions, often involving palladium catalysis. The final oligonucleotide is then purified, typically by High-Performance Liquid Chromatography (HPLC), and its identity and purity are confirmed by mass spectrometry and other analytical techniques. nih.govnih.gov

Structural Characterization and Conformational Analysis of Guanosine, 8 2 Propen 1 Yloxy and Its Derivatives

Conformational Dynamics of the Nucleoside Moiety

The introduction of a substituent at the C8-position of guanosine (B1672433) has significant consequences for the conformational preferences of the entire nucleoside. These changes primarily affect the orientation of the guanine (B1146940) base relative to the ribose sugar and the puckering of the ribose ring itself.

In naturally occurring purine (B94841) nucleosides, the guanine base typically adopts an anti conformation, where the C8 atom is positioned away from the sugar ring. However, the presence of a bulky substituent at the C8 position, such as the 2-propen-1-yloxy group, introduces steric hindrance with the C5'-H atoms of the ribose. nih.gov This steric clash forces the guanine base to rotate around the glycosidic bond (the N9-C1' bond) to adopt a syn conformation, where the C8 substituent is positioned over the ribose ring. nih.govresearchgate.net This conformational switch is a well-documented phenomenon for a wide range of 8-substituted guanosine derivatives and has profound implications for their recognition by enzymes and their ability to form specific hydrogen bonding patterns. nih.govnih.gov

The specific puckering preference is influenced by various factors, including the nature of the substituent on the nucleobase. nih.govresearchgate.net While detailed energetic studies on Guanosine, 8-(2-propen-1-yloxy)- are not available, the general principles of nucleoside conformational analysis suggest that the syn conformation of the base, induced by the 8-substituent, can in turn influence the ribose pucker equilibrium. The interplay between the glycosidic bond conformation and ribose puckering is a key area of research in understanding the structure-activity relationships of modified nucleosides. researchgate.net

Spectroscopic Investigations of Guanosine, 8-(2-propen-1-yloxy)- and its Oligonucleotide Conjugates

Spectroscopic techniques are indispensable for characterizing the structure and conformational properties of modified nucleosides in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Guanosine, 8-(2-propen-1-yloxy)-, ¹H and ¹³C NMR would provide a wealth of information. The chemical shifts of the protons and carbons in the guanine base and the ribose sugar would confirm the covalent structure of the molecule. nih.govchemicalbook.com Furthermore, specific NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the predominant conformation around the glycosidic bond. An NOE between the H8 proton of the guanine base and the H1' proton of the ribose is characteristic of the anti conformation, while an NOE between the H8 proton and the H2' proton is indicative of the syn conformation. nih.gov Given the steric bulk of the 8-(2-propen-1-yloxy) group, a strong NOE between the protons of the propenyl group and the ribose protons would be expected, confirming the syn conformation in solution.

| Proton | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| H8 | ~7.8-8.2 | Shift can be influenced by the 8-substituent. |

| H1' | ~5.8-6.0 | Anomeric proton, sensitive to glycosidic conformation. |

| H2', H3', H4' | ~4.0-4.8 | Ribose protons, overlap is common. nih.gov |

| H5', H5'' | ~3.5-3.9 | Exocyclic methylene (B1212753) protons. |

| Allyl Protons | ~4.5-6.0 | Vinyl and allylic protons of the 2-propen-1-yloxy group. |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The guanine chromophore exhibits characteristic absorption maxima in the UV region. The position and intensity of these absorption bands can be sensitive to substitution on the purine ring. nih.gov For Guanosine, 8-(2-propen-1-yloxy)-, the UV-Vis spectrum would be expected to show a main absorption peak, λmax, characteristic of the guanine system, potentially with a slight shift compared to unmodified guanosine due to the electronic effects of the 8-alkoxy substituent. The molar absorptivity (ε) at this wavelength is a quantitative measure of the light absorption. Changes in the UV spectrum upon varying the pH can also be used to determine the pKa values of the molecule. nih.gov

| Compound | λmax (nm) | Solvent/pH |

|---|---|---|

| Guanosine | ~253, 277 (shoulder) | Neutral pH |

| 8-Substituted Guanosines | Variable | Dependent on the electronic nature of the substituent. |

Circular Dichroism (CD) Spectroscopy for Chirality and Higher-Order Structure

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the chirality and higher-order structures of molecules like guanosine and its derivatives. The introduction of a substituent at the C8 position of the guanine base, such as the 2-propen-1-yloxy group, significantly influences the molecule's conformation, particularly the glycosidic bond angle, which in turn affects the CD spectrum.

Studies on 8-substituted guanosine analogs have demonstrated that the nature of the substituent dictates the preferred glycosidic conformation, either syn or anti. For instance, 8-bromoguanosine (B14676) (br8G) has been shown to adopt a syn conformation. nih.gov This conformational preference is a key determinant of the molecule's ability to form higher-order structures, such as duplexes and G-quadruplexes. The CD spectra of such structures are highly sensitive to the stacking interactions and helical arrangement of the guanine bases. nih.govnih.gov

The formation of G-quadruplexes, which are stabilized by the stacking of G-quartets, gives rise to characteristic CD signals. rsc.orgrsc.org The intensity and position of these signals can provide information about the topology and stability of the G-quadruplex. For example, the CD spectra of (guanine + adenine) repeat strands of DNA show distinct signatures depending on whether they form homoduplexes or guanine tetraplexes. nih.gov While specific CD data for Guanosine, 8-(2-propen-1-yloxy)- is not extensively detailed in the provided results, the principles established from studies on analogous 8-substituted guanosines suggest that the 2-propen-1-yloxy group would likely favor a syn conformation, influencing its self-assembly and the resulting CD spectrum. The chirality of the sugar moiety (D-guanosine vs L-guanosine) also plays a crucial role in the stability of gel-like structures formed by these derivatives. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Molecular Interactions

Infrared (IR) and Raman spectroscopy are valuable tools for probing the vibrational modes and intermolecular interactions of Guanosine, 8-(2-propen-1-yloxy)-. These techniques provide detailed information about the chemical structure, bonding, and non-covalent interactions within the molecule and in its aggregated states.

Key Vibrational Modes and Spectroscopic Features:

| Spectroscopic Technique | Key Vibrational Modes | Information Gained |

| Infrared (IR) Spectroscopy | NH and OH stretching, C=O stretching, ring breathing modes | Hydrogen bonding patterns, hydration structures, sugar conformation acs.org |

| Raman Spectroscopy | Ring breathing modes, NH₂ scissoring, in-plane NH bending | Guanine ring vibrations, base stacking, intermolecular interactions, detection of oxidative damage nih.govresearchgate.netacs.org |

| Terahertz Raman Spectroscopy | Low-frequency modes (<100 cm⁻¹) | Intermolecular assembly, G-tetrad formation nih.govresearchgate.net |

IR spectroscopy, particularly when combined with UV double resonance techniques, can elucidate the hydration structures of guanosine derivatives. acs.org Studies on hydrated clusters of guanosine have shown that water molecules can form specific hydrogen bonding networks involving the sugar and guanine moieties. acs.org The vibrational frequencies of the NH and OH groups are particularly sensitive to these interactions.

Raman spectroscopy offers complementary information, with certain vibrational modes being characteristic of the guanine base and its interactions. The guanine ring breathing mode, for instance, is a well-documented spectroscopic marker for DNA conformation. researchgate.net Advanced techniques like surface-enhanced Raman scattering (SERS) and surface-enhanced hyper-Raman scattering (SEHRS) provide enhanced sensitivity for detecting and characterizing guanosine and its derivatives, even at very low concentrations. nih.govacs.org These methods are particularly useful for studying intermolecular organization and detecting subtle chemical changes, such as those arising from oxidative damage. nih.govresearchgate.net Terahertz Raman spectroscopy can probe the low-frequency vibrations associated with the intermolecular assembly of guanine into G-tetrads. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods provide invaluable insights into the structural and electronic properties of Guanosine, 8-(2-propen-1-yloxy)- and its derivatives, complementing experimental findings.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to investigate the electronic structure, stability, and reactivity of guanosine derivatives. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental data from IR and Raman spectroscopy. nih.gov For instance, DFT calculations have been successfully used to assign the vibrational modes associated with the oxidation of guanine. nih.gov

QM methods can also be used to study the non-covalent interactions that govern the formation of higher-order structures. By calculating the interaction energies and geometries of base pairing and stacking, it is possible to understand the factors that stabilize different conformations and assemblies. While specific QM studies on Guanosine, 8-(2-propen-1-yloxy)- are not detailed in the provided results, the general applicability of these methods to similar systems is well-established.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and stability of flexible molecules like Guanosine, 8-(2-propen-1-yloxy)-. unamur.be These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and conformational preferences in different environments. mdpi.comnih.gov

MD simulations of 8-substituted guanine derivatives, such as 8-oxoguanine, have revealed significant alterations in the local environment, including hydration and ion binding patterns, compared to the unmodified guanine. nih.govacs.org These changes in the vicinity of the modification can have important implications for molecular recognition and biological function. nih.govacs.org The stability of guanosine-based supramolecular structures, such as hydrogels, can also be investigated using MD simulations, which can shed light on the role of intermolecular interactions in gel formation and stability. rsc.orgrsc.orgnih.gov

Key Parameters from Conformational Sampling Studies:

| Parameter | Description | Relevance |

| Radius of Gyration (Rgyr) | A measure of the molecule's compactness. | Provides insights into the overall shape and size of different conformers. nih.gov |

| 3D Polar Surface Area (PSA) | The surface area of the molecule that arises from polar atoms. | Relates to the molecule's polarity and potential for intermolecular interactions. mdpi.com |

| Intramolecular Hydrogen Bonds (IMHBs) | Hydrogen bonds formed within a single molecule. | Can significantly influence the conformation and stability of the molecule. nih.gov |

Docking Studies to Predict Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to screen for potential inhibitors of biological targets such as enzymes and receptors.

In the context of Guanosine, 8-(2-propen-1-yloxy)-, docking studies could be employed to predict its binding interactions with various biological macromolecules, such as proteins and nucleic acids. khanacademy.orglibretexts.orgpressbooks.publabxchange.org For example, studies on other C-8 substituted guanine derivatives have used molecular docking to investigate their binding to fibroblast growth factor receptors (FGFRs), providing insights into the structure-activity relationships of these compounds as potential kinase inhibitors. nih.gov The introduction of a substituent at the 8-position can influence the binding affinity and selectivity for a particular target. nih.gov While specific docking studies for Guanosine, 8-(2-propen-1-yloxy)- are not available in the provided results, this approach holds significant potential for exploring its biological activities.

Molecular Interactions and Biological Implications of Guanosine, 8 2 Propen 1 Yloxy

Effects on Nucleic Acid Hybridization and Duplex Stability

Modulation of DNA Duplex Thermodynamics

There is no specific data available in the public scientific literature detailing how the 8-(2-propen-1-yloxy)- modification on a guanosine (B1672433) residue affects the thermodynamic stability of a DNA duplex.

Alteration of RNA Duplex Thermodynamics and Mismatch Discrimination

Specific studies on the impact of Guanosine, 8-(2-propen-1-yloxy)- on RNA duplex thermodynamics and its ability to discriminate between matched and mismatched base pairs have not been found in publicly available research.

Influence on Non-Canonical Nucleic Acid Structures (e.g., G-quadruplexes, Z-form RNA/DNA)

There is a lack of specific research on the influence of Guanosine, 8-(2-propen-1-yloxy)- on the formation and stability of G-quadruplexes or the transition to Z-form DNA or RNA.

Recognition and Processing by Nucleic Acid Modifying Enzymes

Substrate Recognition by DNA Polymerases and Implications for Replication Fidelity

While it is suggested that as a purine (B94841) nucleoside analog it may inhibit DNA synthesis, specific data on how DNA polymerases recognize and process Guanosine, 8-(2-propen-1-yloxy)- within a DNA template, and the resulting implications for replication fidelity, are not available.

Interaction with RNA Polymerases and Transcriptional Processes

There is no available research detailing the interaction of Guanosine, 8-(2-propen-1-yloxy)- with RNA polymerases or its effects on transcriptional processes.

Engagement with Nucleases and DNA/RNA Repair Enzymes (General mechanisms for 8-substituted guanosines)

The introduction of a substituent at the 8-position of guanosine, such as the 2-propen-1-yloxy group, significantly alters the molecule's structure and can trigger cellular repair mechanisms. These modifications are recognized by the cell as a form of DNA or RNA damage. One of the most studied 8-substituted guanosines is 8-oxo-7,8-dihydroguanine (8-oxo-G), a common lesion resulting from oxidative stress. nih.gov The repair pathways for 8-oxo-G provide a model for understanding how cells may handle other 8-substituted analogs.

When a replicative DNA polymerase encounters an 8-oxo-G lesion, it frequently misincorporates an adenine (B156593) (A) opposite it, leading to an A:8-oxo-G mispair. nih.gov To prevent a C:G to A:T transversion mutation in the next round of replication, a specific base excision repair (BER) pathway is activated. This pathway is initiated by the MutY glycosylase homolog (MUTYH) in humans. nih.gov MUTYH recognizes the A:8-oxo-G mismatch and removes the incorrect adenine base, leaving an apurinic/apyrimidinic (AP) site opposite the 8-oxo-G.

Following the action of MUTYH, DNA polymerase λ (Pol λ) is recruited to the site. Pol λ plays a crucial role by accurately inserting a cytosine (C) opposite the 8-oxo-G lesion. nih.gov The fidelity of this insertion is enhanced by the presence of auxiliary proteins like Proliferating Cell Nuclear Antigen (PCNA) and Replication Protein A (RPA), which together promote the correct C:8-oxo-G base pair formation while suppressing the incorrect A:8-oxo-G pairing. nih.gov The process is completed by the action of Flap endonuclease 1 (FEN1) and DNA ligase I, which finalize the repair, restoring the original DNA sequence with the 8-oxo-G still present, which can be subsequently addressed by other repair enzymes like OGG1. This multi-protein system ensures the faithful repair of DNA containing 8-substituted guanosine lesions. nih.gov

Insights into General Protein-Ligand Interactions

Studies of Binding Affinity with RNA-Binding Proteins

The modification of guanosine at the 8-position can significantly influence its binding affinity for various proteins, particularly RNA-binding proteins (RBPs). The bulky substituent alters the conformation of the nucleoside, which in turn affects its interaction with the binding pockets of proteins.

Studies on 8-oxoG have identified several human RNA-binding proteins that preferentially bind to RNA sequences containing this modification over their unmodified counterparts. nih.gov These include Polynucleotide Phosphorylase (PNPase), Heterogeneous Nuclear Ribonucleoprotein D (HNRPD/Auf1), Poly(C)-binding protein 1 (PCBP1/HNRNP E1), and Y-box binding protein 1 (YB-1). nih.gov The preferential binding suggests that these proteins are part of a cellular response to oxidative stress, potentially targeting modified RNAs for degradation or regulating their translation. nih.gov The loss of PNPase, Auf1, or PCBP1 has been shown to decrease cell survival under oxidative stress, highlighting their critical role in managing modified RNAs. nih.gov

Conversely, introducing bulky substituents at the 8-position can also decrease binding affinity by disrupting established molecular interactions. Research on RNA duplexes containing 8-methoxyguanosine (B1660016) and 8-benzyloxyguanosine demonstrated that these modifications significantly decrease the thermodynamic stability of the duplexes. nih.gov The bulky groups force the N-glycosidic bond into a syn conformation, which is energetically unfavorable for incorporation into a standard A-form RNA duplex that requires the anti conformation. nih.gov This destabilization reflects a weaker interaction, which would translate to lower binding affinity in the context of an RBP designed to recognize standard RNA structures.

Table 1: RNA-Binding Proteins with Preferential Affinity for 8-oxoG-Modified RNA

| Protein Name | Common Aliases | Function in Oxidative Stress Response |

| Polynucleotide phosphorylase | PNPase | Critical for cell survival; binds 8-oxoG-RNA. nih.gov |

| Heterogeneous nuclear ribonucleoprotein D | HNRPD, Auf1 | Critical for cell survival; binds 8-oxoG-RNA. nih.gov |

| Poly(C)-binding protein 1 | PCBP1, HNRNP E1 | Critical for cell survival; binds 8-oxoG-RNA. nih.gov |

| Y-box binding protein 1 | YB-1 | Binds 8-oxoG-modified RNA. nih.gov |

Mechanisms of Protein Discrimination for Modified Guanosine Analogs

Proteins achieve remarkable specificity by discriminating between closely related ligands, such as guanosine and its modified analogs. This discrimination is based on a combination of shape complementarity and specific molecular interactions, primarily hydrogen bonding. nih.gov The binding site of a protein evolves to create a microenvironment that is sterically and electronically complementary to its cognate ligand. nih.gov

For guanosine, this involves a specific pattern of hydrogen bond donors and acceptors presented by amino acid side chains in the protein's binding pocket that match the pattern on the guanine (B1146940) base. nih.gov The introduction of a substituent at the C8 position, as in Guanosine, 8-(2-propen-1-yloxy)-, fundamentally alters the ligand's properties in two key ways:

Steric Hindrance: The bulky 2-propen-1-yloxy group introduces significant steric bulk. Most proteins that bind canonical guanosine have precisely shaped pockets that cannot accommodate this extra group. An attempt to bind the modified ligand would result in steric clashes, preventing a stable interaction.

Conformational Shift: Perhaps more importantly, a bulky substituent at the 8-position forces the N-glycosidic bond to favor the syn conformation, whereas guanosine in standard Watson-Crick base pairing within DNA and RNA duplexes adopts the anti conformation. nih.gov Protein binding sites are optimized for the anti conformer. The altered topology of the syn conformer misaligns the hydrogen bonding groups of the guanine base relative to the amino acid residues in the protein's binding pocket, leading to a loss of key interactions and a dramatic reduction in binding affinity. nih.govnih.gov

This principle was demonstrated in studies of an RNA-editing enzyme, ADAR2, where adding a much smaller methyl group to a related analog dramatically reduced its binding affinity. nih.gov Therefore, discrimination is a passive result of a lack of fit. However, some proteins, like the RBPs that preferentially bind 8-oxoG, have evolved binding pockets specifically adapted to recognize the altered shape and electronic properties of the modified nucleoside, enabling them to discriminate in favor of the modified analog. nih.gov

Applications of Guanosine, 8 2 Propen 1 Yloxy in Advanced Biochemical and Molecular Biology Research

Utility in Constructing Modified Oligonucleotide Probes for Nucleic Acid Studies

The incorporation of Guanosine (B1672433), 8-(2-propen-1-yloxy)- into synthetic oligonucleotides allows for the construction of highly specialized probes for nucleic acid research. nih.gov Modified oligonucleotides are essential tools for detecting, identifying, and quantifying specific DNA and RNA sequences. The introduction of the 8-allyloxy group serves multiple purposes in the design of these probes.

The allyl group is a versatile chemical handle. It can be used for post-synthesis functionalization, allowing for the attachment of various labels such as fluorophores, biotin, or spin labels with high specificity. thermofisher.com These labeled oligonucleotides can act as hybridization probes in a variety of analytical formats, including biosensors. For instance, oligonucleotide-functionalized nanoparticles are used in dry-reagent strip biosensors for the visual detection of DNA, a technique that offers high sensitivity and speed. nih.gov

Furthermore, modifications at the 8-position of guanosine are known to alter the hybridization properties of the oligonucleotide. Studies on analogous compounds, such as 8-methoxyguanosine (B1660016) and 8-benzyloxyguanosine, have shown that bulky substituents at this position significantly decrease the thermodynamic stability of RNA duplexes. nih.gov This destabilization effect can be harnessed to fine-tune the melting temperature (Tₘ) of a probe, which is critical for applications requiring high specificity, such as in single nucleotide polymorphism (SNP) detection. The predictable influence of such modifications allows for the rational design of probes with desired binding affinities.

Application in Investigating Structure-Function Relationships of Nucleic Acids and Their Complexes

The 8-(2-propen-1-yloxy)- modification is a powerful tool for probing the structure-function relationships of nucleic acids. nih.gov The conformation of the N-glycosidic bond, which connects the nucleobase to the sugar, is a critical determinant of nucleic acid structure. In standard B-form DNA and A-form RNA helices, purine (B94841) nucleosides predominantly adopt the anti conformation. However, the presence of a bulky substituent at the C8 position, such as an allyloxy group, creates steric hindrance that forces the nucleoside into the alternative syn conformation. nih.gov

This enforced syn conformation can induce significant local perturbations in the nucleic acid structure, potentially leading to the formation of non-canonical structures like Z-DNA or G-quadruplexes. By strategically placing 8-(2-propen-1-yloxy)-guanosine within a DNA or RNA strand, researchers can investigate how these alternative structures influence biological processes such as DNA replication, transcription, and protein recognition. nih.govlibretexts.org

Research on the closely related 8-benzyloxyguanosine has provided detailed insights into these effects. When incorporated into an RNA duplex, the modification was found to significantly lower the duplex's stability, as shown in the table below comparing the melting temperatures (Tₘ) of modified and unmodified RNA duplexes. nih.gov

| Duplex Composition | Melting Temperature (Tₘ) in °C | Change in Tₘ (°C) vs. Unmodified |

| Unmodified RNA Duplex | 56.4 | N/A |

| Duplex with 8-methoxyguanosine | 47.3 | -9.1 |

| Duplex with 8-benzyloxyguanosine | 38.2 | -18.2 |

This table presents data for analogous 8-substituted guanosine derivatives to illustrate the expected impact of an 8-position substituent like the allyloxy group on RNA duplex stability. nih.gov

These studies demonstrate that the presence of a bulky group at the 8-position dramatically destabilizes the duplex, a finding that is crucial for understanding the energetic costs and structural consequences of conformational changes in nucleic acids. nih.gov Such modified oligonucleotides serve as invaluable tools for dissecting the intricate relationship between the structure of a nucleic acid and its biological function. nih.govnih.gov

Development of Chemical Tools for Exploring Cellular Mechanisms and Pathways

The field of chemical biology utilizes precisely designed molecules to probe and manipulate complex biological systems. nih.gov Guanosine, 8-(2-propen-1-yloxy)- is an exemplary chemical tool developed for this purpose. The allyl group is not merely a passive structural element; it is a reactive moiety that can participate in a range of chemical transformations.

One of the most powerful applications of the allyl group in this context is its use in palladium-catalyzed cross-coupling reactions. This allows the modified nucleoside, once incorporated into a nucleic acid, to be covalently linked to other molecules in situ. This capability can be used to:

Map Nucleic Acid-Protein Interactions: An oligonucleotide containing 8-(2-propen-1-yloxy)-guanosine can be introduced into a cell or cell lysate. Upon binding to its target protein, a cross-linking reaction can be triggered to covalently trap the complex, enabling the identification of the interacting protein.

Construct Complex Molecular Architectures: The reactivity of the allyl group facilitates the synthesis of elaborate nucleic acid-based structures and conjugates for advanced applications in nanotechnology and materials science.

Develop Activity-Based Probes: The modification can be part of a probe designed to report on specific enzymatic activities within the cell, providing insights into cellular pathways and signaling. nih.gov

By providing a site for specific chemical ligation, Guanosine, 8-(2-propen-1-yloxy)- enables the creation of sophisticated chemical probes to explore cellular mechanisms that would be difficult to study using purely genetic or traditional biochemical methods. nih.gov

Future Directions and Emerging Research Avenues for 8 Substituted Guanosine Analogs

Design and Synthesis of Next-Generation Guanosine (B1672433), 8-(2-propen-1-yloxy)- Derivatives with Enhanced Research Utility

The development of novel 8-substituted guanosine analogs is a cornerstone of future research. Synthetic strategies are continually being refined to introduce a diverse array of functionalities at the 8-position of the guanine (B1146940) base. A key objective is to create derivatives with enhanced properties for specific research applications.

One promising approach involves the synthesis of 8-substituted guanosine and 2'-deoxyguanosine (B1662781) derivatives designed to act as inducers of cell differentiation. nih.gov For instance, various analogs with substituents like -N(CH3)2, -NHCH3, -NH2, -OH, and -SO2CH3 have been synthesized and shown to induce maturation in Friend murine erythroleukemia cells. nih.gov The 8-hydroxy derivative of 2'-deoxyguanosine was particularly effective. nih.gov These findings highlight the potential of these analogs to convert leukemia cells into terminally differentiated, non-proliferating cells. nih.gov

Furthermore, the introduction of larger substituents, such as indolyl groups, at the 8-position of the guanine scaffold is being explored to achieve higher selectivity for specific protein targets, like the FGFR1 kinase. nih.gov Two series of C-8 substituted guanine derivatives, one with 2-amino substitutions and another with 2-acetamide substitutions, have demonstrated antitumor activities with lower toxicity compared to control compounds. nih.gov Specifically, N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide showed significant inhibition of FGFR1 kinase. nih.gov

Future synthetic efforts will likely focus on creating analogs with tailored properties, such as improved cell permeability, enhanced binding affinity for target proteins, and reduced off-target effects. The synthesis of 8-alkynylated 2'-deoxyisoguanosines, for example, has been achieved through palladium-catalyzed Sonogashira cross-coupling reactions, expanding the toolkit of available purine (B94841) analogs. nih.gov

Integration with Advanced Single-Molecule Techniques for Real-Time Interaction Studies

The synergy between novel guanosine analogs and advanced single-molecule techniques is poised to revolutionize our understanding of molecular interactions in real-time. Techniques like Förster Resonance Energy Transfer (FRET) and single-molecule microscopy can provide unprecedented insights into the dynamic behavior of these analogs within biological systems.

A significant advancement in this area is the development of emissive guanosine analogs suitable for real-time live-cell imaging. nih.govacs.org For example, a new analog, CF3thG, has been synthesized and shown to be well-tolerated by cells and can be visualized using confocal microscopy. nih.govacs.org Real-time imaging has demonstrated the uptake and subsequent release of this analog from cells, a process that can be influenced by the presence of native guanosine. nih.govacs.org This opens the door to studying cellular processes involving guanosine with high spatial and temporal resolution. nih.gov

The ability to track individual molecules allows researchers to observe transient binding events, conformational changes in target proteins or nucleic acids upon binding, and the kinetics of these interactions. This level of detail is often obscured in ensemble measurements. Future research will likely involve the use of increasingly sophisticated imaging techniques to probe the interactions of 8-substituted guanosine analogs with their biological targets within the complex environment of a living cell.

Exploration of Specific Interactions with Undiscovered Protein Targets

A major frontier in the field is the identification and characterization of previously unknown protein targets for 8-substituted guanosine analogs. While some targets, such as certain kinases and viral enzymes, are known, a vast landscape of potential interacting proteins remains to be explored. nih.gov

For instance, studies have shown that cellular deoxyguanosine kinase (dGK) can phosphorylate various antiviral guanosine analogs, including penciclovir (B1679225) and ganciclovir. nih.gov This finding has implications for understanding the efficacy and side effects of these chemotherapeutic agents. nih.gov The substrate specificity of dGK with different guanosine analogs has been a subject of investigation to elucidate these mechanisms. nih.gov

The unique structural and electronic properties conferred by the 8-substituent can lead to novel binding specificities. High-throughput screening methods, coupled with proteomics and chemical biology approaches, will be instrumental in identifying new protein binders for "Guanosine, 8-(2-propen-1-yloxy)-" and its derivatives. Uncovering these interactions could reveal new regulatory pathways and provide novel targets for future therapeutic development.

Research has also demonstrated specific interactions between guanosine and phosphate (B84403) monoanions, forming a complex involving the N(1)H and NH2(2) of the guanine base. nih.gov This interaction is notably more stable than the canonical guanine-cytosine base pair under certain conditions, suggesting a potential role for such interactions in the autocatalytic reactions of ribonucleic acids. nih.gov

Bio-conjugation Strategies for Imaging and Targeted Delivery in Research Models

Bio-conjugation chemistry offers a powerful means to enhance the utility of 8-substituted guanosine analogs by attaching them to other molecules, such as fluorescent dyes, affinity tags, or targeting moieties. rcsi.com These strategies are crucial for developing advanced research tools for imaging and targeted delivery. rcsi.com

By conjugating a fluorescent probe to a guanosine analog, researchers can create theranostic agents that combine diagnostic imaging with therapeutic action. rcsi.comnih.gov This approach allows for the visualization of the analog's distribution and target engagement in research models, providing valuable information about its pharmacokinetics and pharmacodynamics. nih.gov

Furthermore, attaching targeting ligands, such as antibodies or small molecules that bind to specific cell surface receptors, can direct the guanosine analog to particular cell types or tissues. This targeted delivery approach can increase the local concentration of the analog at the desired site of action, enhancing its efficacy and minimizing potential off-target effects in research settings. The synthesis of guanosine derivatives with cross-linkable tethers, for example, allows for site-specific attachment to proteins or other nucleic acids, facilitating detailed structural and functional studies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.